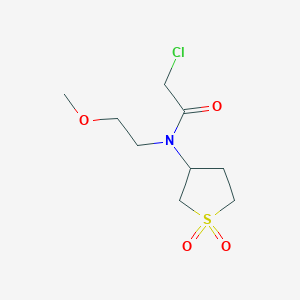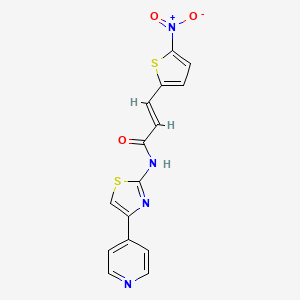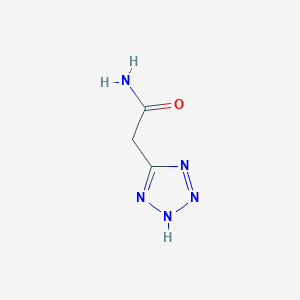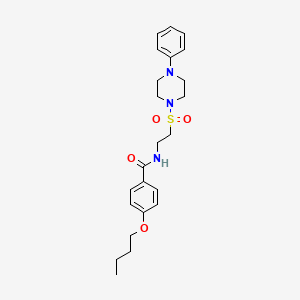
1-(3-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one, also known as MPPP or Desmethylprodine, is a synthetic opioid that was first synthesized in the 1970s. It is a potent analgesic and has been used in scientific research to study the opioid receptor system. In
Scientific Research Applications
1-(3-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one has been used in scientific research to study the opioid receptor system. It has been found to bind to the mu, delta, and kappa opioid receptors, with the highest affinity for the mu receptor. 1-(3-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one has also been used to study the effects of opioids on pain perception and tolerance.
Mechanism of Action
1-(3-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one acts on the opioid receptors in the brain and spinal cord, producing analgesia and euphoria. It also has sedative and respiratory depressant effects. 1-(3-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one is metabolized in the liver to produce the active metabolite, 1-(3-methyl-3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-amine, which is also an opioid receptor agonist.
Biochemical and Physiological Effects:
1-(3-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It can also cause nausea, vomiting, and constipation. Long-term use of 1-(3-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one can lead to physical dependence and addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one in lab experiments is its potency and selectivity for the mu opioid receptor. This makes it a useful tool for studying the opioid receptor system. However, one limitation is its potential for abuse and addiction, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(3-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one. One area of interest is the development of new opioid receptor agonists that have fewer side effects and less potential for abuse. Another area of interest is the study of the long-term effects of opioid use on the brain and body. Finally, there is a need for more research on the treatment of opioid addiction and overdose.
Synthesis Methods
1-(3-Methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one can be synthesized by the condensation of 3-methyl-3-phenylpyrrolidine-2,5-dione with acetaldehyde followed by reduction with sodium borohydride. This process yields a white crystalline powder with a melting point of 94-96°C.
properties
IUPAC Name |
1-(3-methyl-3-phenylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-3-13(16)15-10-9-14(2,11-15)12-7-5-4-6-8-12/h3-8H,1,9-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJUATIWTNQQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C=C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2892274.png)
![(Z)-methyl 2-(6-acetamido-2-((3-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2892278.png)






![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2892287.png)
![5-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2892291.png)



